molecular formula C19H22Cl2N2O3S B3607882 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B3607882
M. Wt: 429.4 g/mol
InChI Key: XDVKPTOTRHDSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a sulfonylpiperazine derivative characterized by a piperazine core substituted with a dichlorinated and methoxylated phenylsulfonyl group at position 1 and a 2,3-dimethylphenyl group at position 2. The molecular formula is C₁₉H₂₁Cl₂N₂O₃S, with a molecular weight of 437.36 g/mol. The 2,5-dichloro-4-methoxyphenyl sulfonyl moiety enhances electron-withdrawing properties, while the 2,3-dimethylphenyl group contributes steric bulk, influencing receptor-binding interactions.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-17(14(13)2)22-7-9-23(10-8-22)27(24,25)19-12-15(20)18(26-3)11-16(19)21/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVKPTOTRHDSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of chloro or methoxy groups with other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonyl group attached to a piperazine ring, which is further substituted with a dichloromethoxyphenyl moiety. Its molecular formula is C15H18Cl2N2O3SC_{15}H_{18}Cl_2N_2O_3S with a molecular weight of 395.29 g/mol. The presence of both electron-withdrawing and electron-donating groups contributes to its unique reactivity.

Medicinal Chemistry

Anticancer Activity :
Research indicates that this compound exhibits potential as an inhibitor for specific molecular targets involved in cancer progression. Notably, it has been studied for its inhibitory effects on Opsin 4/melanopsin, which plays a crucial role in non-small cell lung cancer (NSCLC) pathways. The compound has demonstrated efficacy in inhibiting the growth of NSCLC cells and patient-derived xenograft tumors in murine models.

Mechanism of Action :
The mechanism involves the disruption of the PKC/BRAF/MEK/ERK signaling pathway, essential for tumor cell survival and proliferation. By inhibiting this pathway, the compound can induce apoptosis in cancer cells.

Biological Studies

Signal Transduction Research :
The compound is utilized to investigate the effects of inhibiting specific signaling pathways across various biological systems. Its ability to modulate protein kinase activities makes it a valuable tool for studying cellular responses to external stimuli and understanding disease mechanisms.

Case Study 1: Inhibition of Lung Cancer Growth

In a study published in Cancer Research, researchers evaluated the compound's effects on human lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with alterations in apoptosis markers. This study highlights its potential as a therapeutic agent against NSCLC.

Case Study 2: Mechanistic Insights into Signal Pathways

A subsequent investigation focused on the compound's mechanism of action through in vitro assays measuring ERK phosphorylation levels. The findings revealed that treatment with the compound resulted in decreased ERK activation, supporting its role as a signaling inhibitor.

Mechanism of Action

The mechanism of action of 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural variations among sulfonylpiperazine derivatives and their implications:

Compound Name Molecular Formula Substituents on Sulfonyl Group Substituents on Piperazine Key Structural Differences
Target Compound: 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine C₁₉H₂₁Cl₂N₂O₃S 2,5-dichloro-4-methoxy 2,3-dimethylphenyl Reference compound for comparison
1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine C₁₉H₂₃FN₂O₂S 4-fluoro-3-methyl 2,6-dimethylphenyl Fluorine replaces chlorine; methoxy absent
Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- C₁₈H₂₂N₂O₄S 2-methyl-5-nitro 2,4-dimethylphenyl Nitro group increases reactivity
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine C₂₄H₂₅ClN₂O₂S 4-methylphenyl 3-chlorophenyl Chlorine position differs; no methoxy group
1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine C₂₄H₃₁N₂O₂S 4-cyclohexylphenyl 2,4-dimethylphenyl Cyclohexyl group adds steric bulk
1-(2,5-Dichlorophenyl)piperazine hydrochloride C₁₀H₁₄Cl₄N₂ None (no sulfonyl group) 2,5-dichlorophenyl Lacks sulfonyl moiety; simpler structure

Physicochemical Properties

  • Solubility : The methoxy group improves aqueous solubility relative to purely chlorinated analogs (e.g., ) .
  • Molecular Weight : The target compound’s higher molecular weight (437.36 g/mol) may reduce blood-brain barrier permeability compared to lighter derivatives like (362.5 g/mol) .

Biological Activity

Overview

1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
  • Molecular Formula : C15H17Cl2N2O3S
  • CAS Number : 433966-92-8
  • Molar Mass : 371.238 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Sulfonyl Chloride : Reacting 2,5-dichloro-4-methoxybenzenesulfonyl chloride with appropriate reagents.
  • Formation of Piperazine Derivative : The sulfonyl chloride is then reacted with 4-(2,3-dimethylphenyl)piperazine in the presence of a base to yield the final product.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the PKC/BRAF/MEK/ERK signaling pathway, which is crucial for the proliferation and survival of cancer cells, particularly in lung cancer models .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • In vitro Studies : Demonstrated inhibition of lung cancer cell lines with IC50 values indicating potent activity against tumor growth.
  • In vivo Studies : Efficacy shown in patient-derived xenograft models in mice, leading to reduced tumor size and improved survival rates.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) Inhibition : Exhibited promising AChE inhibitory activity with IC50 values comparable to established inhibitors .
  • Urease Inhibition : Shown to inhibit urease effectively, which could be beneficial in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate anticancer effectsSignificant reduction in tumor growth in xenograft models
Study BAssess enzyme inhibitionStrong AChE and urease inhibition with low IC50 values
Study CMechanistic insightsInhibition of PKC/BRAF/MEK/ERK pathway confirmed through signaling assays

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine?

The synthesis typically involves multi-step reactions, including sulfonylation and alkylation. For example:

  • Step 1 : React 1-(2,3-dimethylphenyl)piperazine with a sulfonyl chloride derivative (e.g., 2,5-dichloro-4-methoxybenzenesulfonyl chloride) in anhydrous dichloromethane (DCM) using triethylamine as a base .
  • Step 2 : Purify intermediates via column chromatography (e.g., silica gel, 10% methanol/0.1% ammonium) to remove unreacted reagents .
  • Critical factors : Control moisture and oxygen to prevent side reactions. Use palladium catalysts for coupling steps if required .

Q. How can the purity and structural integrity of this compound be validated?

  • Characterization techniques :
    • NMR spectroscopy : Confirm substituent positions (e.g., methoxy, dimethylphenyl groups) via proton and carbon shifts .
    • Mass spectrometry : Verify molecular weight (e.g., observed m/z ~470–480 for [M+H]+) .
    • X-ray crystallography : Resolve steric interactions between the sulfonyl and dimethylphenyl groups .
  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation .
  • Stability tests under varying pH (3–9) and temperature (4–37°C) can confirm shelf life .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence biological activity?

  • Structure-activity relationship (SAR) :
    • The 2,3-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .
    • The 2,5-dichloro-4-methoxyphenylsulfonyl moiety may modulate receptor binding through electron-withdrawing effects .
  • Experimental validation : Compare IC₅₀ values against analogs (e.g., nitro- or fluoro-substituted derivatives) in enzyme inhibition assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methods :
    • Docking studies : Use AutoDock Vina to predict binding to targets like dopamine or serotonin receptors .
    • ADMET prediction : Tools like SwissADME assess logP (target: 2–4), aqueous solubility, and CYP450 interactions .
  • Case study : Replace the methoxy group with a trifluoromethyl group to enhance metabolic stability .

Q. How should contradictory data in biological assays be resolved?

  • Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, redox potential).
  • Resolution :
    • Standardize protocols (e.g., uniform buffer pH 7.4, 37°C) .
    • Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Methodological Notes

  • Synthesis scalability : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) to reduce costs without compromising yield .
  • Troubleshooting : If crystallization fails, use antisolvent techniques (e.g., dropwise hexane addition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.